molecular formula C10H7FOS B1368933 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone CAS No. 187658-19-1

1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone

Cat. No.: B1368933
CAS No.: 187658-19-1
M. Wt: 194.23 g/mol
InChI Key: VUWDKOQPKHAVSN-UHFFFAOYSA-N
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Description

1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone (CAS 187658-19-1) is a fluorinated aromatic ketone with the molecular formula C10H7FOS and a molecular weight of 194.23 g/mol . This compound serves as a crucial synthetic building block in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure, featuring a benzothiophene core substituted with a fluorine atom and an acetyl group, makes it a versatile intermediate for further chemical transformations. Scientific literature indicates that this compound and its derivatives are investigated for their potential biological activity. For instance, it is part of a key chemical class used in the synthesis of Benzo[β]thiophen-3-yl piperazines, which have been explored as potential antipsychotic agents in patent research . The presence of the fluorine atom can significantly influence a compound's electronic properties, metabolic stability, and binding affinity, making it a valuable moiety in drug discovery. As a high-purity reference material, this compound is intended for laboratory analysis and chemical synthesis purposes only. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoro-1-benzothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FOS/c1-6(12)9-5-13-10-3-2-7(11)4-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWDKOQPKHAVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Fluorobenzo B Thiophen 3 Yl Ethanone and Analogues

Established Synthetic Routes to the 5-Fluorobenzo[b]thiophene (B1279753) Nucleus

The construction of the benzo[b]thiophene skeleton is a well-established area of heterocyclic chemistry, with numerous methods available for its synthesis. thieme-connect.comnih.gov For the specific synthesis of the 5-fluorobenzo[b]thiophene nucleus, these general methods can be adapted using appropriately fluorinated starting materials.

One common approach involves the reaction of a substituted 2-fluorobenzaldehyde (B47322) with ethyl thioglycolate. nih.gov This method, a variation of the Hinsberg thiophene (B33073) synthesis, provides a versatile route to substituted benzo[b]thiophenes. Another prominent method is the electrophilic cyclization of 2-alkynylthioanisole derivatives. nih.gov This strategy has been successfully employed to generate a variety of substituted benzo[b]thiophenes.

Recent advancements in synthetic methodology have also provided novel routes. For instance, a palladium-catalyzed thiolative cyclization of ortho-alkynylaryl bromides offers a one-pot synthesis of the benzo[b]thiophene core. rsc.org Furthermore, domino aryl–S bond formation/cyclization reactions of ortho-functionalized aryl halides have proven effective. rsc.org A visible-light-promoted cyclization of disulfides and alkynes presents a modern and efficient method for constructing the benzothiophene (B83047) ring system.

A selection of established synthetic routes to the benzo[b]thiophene nucleus, adaptable for the 5-fluoro analogue, is presented in the table below.

Synthetic Method Starting Materials Key Reagents/Catalysts General Applicability
Hinsberg Thiophene SynthesisSubstituted o-halobenzaldehyde, Ethyl thioglycolateBase (e.g., K₂CO₃)Versatile for various substituted benzothiophenes. nih.gov
Electrophilic Cyclization2-Alkynylthioanisole derivativesElectrophile (e.g., I₂, Br₂)Effective for producing 3-halo substituted benzothiophenes. nih.gov
Palladium-Catalyzed Thiolative Cyclizationo-Alkynylaryl bromides, Sulfur sourcePalladium catalystOne-pot synthesis with good functional group tolerance. rsc.org
Domino Aryl–S Bond Formation/Cyclizationo-Functionalized aryl halidesCopper or Palladium catalystEfficient for constructing diverse benzothiophenes. rsc.org
Visible-Light-Promoted CyclizationDisulfides, AlkynesPhotocatalystModern and efficient approach.

Acylation Strategies for Introducing the Ethanone (B97240) Moiety

The introduction of an acyl group, such as the ethanone moiety, onto the benzo[b]thiophene ring is most commonly achieved through Friedel-Crafts acylation. nih.govderpharmachemica.com This electrophilic aromatic substitution reaction typically employs an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.com

The regioselectivity of Friedel-Crafts acylation on the benzo[b]thiophene ring is a critical consideration. In unsubstituted thiophene, acylation preferentially occurs at the 2-position due to the greater stabilization of the cationic intermediate. echemi.comstackexchange.com However, in the case of benzo[b]thiophene, the situation is more complex, with substitution possible at both the 2- and 3-positions. The presence of substituents on the benzene (B151609) ring, such as the fluorine atom at the 5-position, can further influence the regiochemical outcome. For the synthesis of 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone, conditions must be optimized to favor acylation at the 3-position.

While traditional Friedel-Crafts acylation is widely used, it suffers from drawbacks such as the use of stoichiometric amounts of Lewis acids, the generation of hazardous waste, and sometimes poor regioselectivity. nih.gov To overcome these limitations, alternative acylation methods have been developed. One such method involves the use of amides in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid, which can provide aromatic ketones in good yields. nih.gov

A comparative overview of acylation strategies is provided below.

Acylation Method Acylating Agent Catalyst/Promoter Advantages Disadvantages
Friedel-Crafts AcylationAcetyl chloride or Acetic anhydrideLewis acids (e.g., AlCl₃)Well-established and widely applicable. nih.govderpharmachemica.comRequires stoichiometric catalyst, generates waste, potential for poor regioselectivity. nih.gov
Acylation with AmidesN-acylamidesBrønsted acids (e.g., Trifluoromethanesulfonic acid)Avoids traditional Lewis acids, can offer good yields. nih.govRequires strongly acidic conditions.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzo[b]thiophenes. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous reagents, and employing more energy-efficient reaction conditions.

For the synthesis of the 5-fluorobenzo[b]thiophene nucleus, a notable green approach is the use of electrophilic cyclization reactions that utilize sodium halides as the source of the electrophilic halogen in an environmentally benign solvent like ethanol. nih.gov This method avoids the use of harsh and toxic halogenating agents.

In the context of acylation, a significant green alternative to the traditional Friedel-Crafts reaction is the use of in situ generated acyl trifluoroacetates. nih.gov This method, mediated by trifluoroacetic anhydride and phosphoric acid, can be performed under solvent-free conditions, affording acyl benzothiophenes in good yields and minimizing the use of chlorinated solvents and aluminum waste. nih.gov The use of solid acid catalysts, such as zeolites, in Friedel-Crafts benzoylation also represents a greener alternative to homogeneous Lewis acids, as they can be easily recovered and reused.

The following table summarizes some green chemistry approaches relevant to the synthesis of this compound.

Synthetic Step Green Approach Key Features Environmental Benefits
Nucleus SynthesisElectrophilic halocyclizationUse of sodium halides in ethanol. nih.govAvoids toxic halogenating agents, uses a green solvent.
AcylationAcylation with in situ generated acyl trifluoroacetatesSolvent-free conditions, phosphoric acid mediation. nih.govEliminates chlorinated solvents and aluminum waste.
AcylationUse of solid acid catalystsHeterogeneous catalysis with zeolites. Catalyst is recoverable and reusable, reducing waste.

Advanced Spectroscopic and Structural Elucidation Techniques in Academic Context

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone, a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

Proton (¹H) and Carbon (¹³C) NMR Characterization

While specific experimental data for this compound is not widely available in the cited literature, the expected proton (¹H) and carbon (¹³C) NMR spectra can be predicted based on the analysis of similar benzo[b]thiophene structures.

The ¹H NMR spectrum is anticipated to show signals corresponding to the aromatic protons on the benzothiophene (B83047) ring system and a singlet for the methyl protons of the acetyl group. The fluorine atom at the 5-position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons, leading to complex splitting patterns that can be resolved using high-field NMR instruments.

The ¹³C NMR spectrum would provide key information on the carbon skeleton. Distinct signals are expected for the carbonyl carbon of the acetyl group, the quaternary carbons of the fused ring system, and the carbons bearing hydrogen atoms. The carbon atoms in the vicinity of the fluorine atom will exhibit C-F coupling, which is a characteristic feature in the ¹³C NMR of organofluorine compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.6~27
Aromatic CHs7.2 - 8.5110 - 145
Carbonyl C=O-~195
Quaternary Cs-130 - 165

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR Applications in Fluorinated Derivatives

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique for the characterization of fluorinated organic molecules. wikipedia.orgbiophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. wikipedia.org The chemical shift of the fluorine atom in this compound would provide valuable information about its electronic environment within the molecule.

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 5-position. The precise chemical shift would be influenced by the electronic effects of the fused thiophene (B33073) ring and the acetyl group. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (H-4 and H-6) would be observed in the ¹H-coupled ¹⁹F NMR spectrum, providing further confirmation of the substitution pattern. The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for resolving signals in complex molecules. alfa-chemistry.comthermofisher.com

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₁₀H₇FOS.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion peak (M⁺) is expected to be observed, and subsequent fragmentation would likely involve the loss of the acetyl group (CH₃CO) or the methyl radical (CH₃), leading to the formation of stable fragment ions. libretexts.orgchemguide.co.uk The fragmentation pattern provides a fingerprint of the molecule and helps to confirm the connectivity of the atoms. libretexts.org

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
194[M]⁺ (Molecular Ion)
179[M - CH₃]⁺
151[M - COCH₃]⁺

X-ray Diffraction Crystallography for Solid-State Structural Analysis

While no specific X-ray crystal structure for this compound has been reported in the searched literature, such an analysis would be invaluable for understanding the planarity of the benzo[b]thiophene ring system and the orientation of the acetyl group. It would also reveal details of the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Combined Spectroscopic Data Analysis and Interpretation Methodologies

The structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. The molecular formula obtained from mass spectrometry provides the foundation for interpreting the NMR spectra. The ¹H and ¹³C NMR data, in conjunction with 2D NMR experiments like COSY and HSQC, would allow for the assignment of all proton and carbon signals and establish the connectivity within the molecule.

The ¹⁹F NMR spectrum serves as a definitive confirmation of the presence and electronic environment of the fluorine atom. Should a crystal structure be obtained, it would provide the ultimate validation of the structure determined by spectroscopic methods. This integrated approach, combining data from multiple analytical techniques, is the standard methodology in academic research for the unambiguous characterization of new chemical entities.

Reactivity and Chemical Transformations of 1 5 Fluorobenzo B Thiophen 3 Yl Ethanone

Reactions at the Ethanone (B97240) Carbonyl Group

The ethanone moiety in 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone is a key site for a variety of chemical transformations, enabling the introduction of new functional groups and the extension of the carbon skeleton.

Nucleophilic Addition Reactions

The carbonyl carbon of the ethanone group is electrophilic and thus susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of a range of addition products. For instance, reaction with organometallic reagents such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) would be expected to yield tertiary alcohols after an aqueous workup. Similarly, reduction of the carbonyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would produce the corresponding secondary alcohol, 1-(5-fluorobenzo[b]thiophen-3-yl)ethanol. The addition of cyanide, typically from a source like potassium cyanide (KCN), would lead to the formation of a cyanohydrin, a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-amino acids.

Condensation and Derivatization Reactions

The carbonyl group also readily undergoes condensation reactions with various nitrogen-based nucleophiles. For example, reaction with primary amines (R-NH₂) furnishes imines, also known as Schiff bases. Treatment with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, while reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones and phenylhydrazones, respectively. These derivatives are often crystalline solids and can be useful for the characterization of the parent ketone.

Furthermore, the alpha-protons of the ethanone's methyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in aldol (B89426) condensation reactions with other carbonyl compounds, leading to the formation of β-hydroxy ketones, which can be subsequently dehydrated to yield α,β-unsaturated ketones, also known as chalcones.

Functionalization of the Benzo[b]thiophene Ring System

The benzo[b]thiophene core of the molecule is an aromatic system that can undergo functionalization through several methods, including electrophilic substitution and modern cross-coupling techniques.

Electrophilic Aromatic Substitution Reactions

The directing effects of the substituents on the benzo[b]thiophene ring govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The fluorine atom at the 5-position is an ortho-, para-directing deactivator, while the acetyl group at the 3-position is a meta-directing deactivator. The thiophene (B33073) ring itself is generally more reactive towards electrophiles than the benzene (B151609) ring. researchgate.net The interplay of these electronic effects can lead to complex product mixtures. However, under controlled conditions, specific positions can be targeted. For instance, nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂/FeBr₃) would likely lead to substitution on the benzene ring, with the position of attack influenced by the existing fluorine and acetyl groups. Friedel-Crafts acylation or alkylation could also be employed to introduce further substituents, although the deactivating nature of the acetyl group might necessitate harsh reaction conditions.

Transition Metal-Catalyzed Coupling Reactions for Ring Functionalization

Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, offer powerful tools for the functionalization of the benzo[b]thiophene ring. researchgate.net If a halogen atom were introduced onto the ring system, for example through electrophilic halogenation, it could serve as a handle for reactions like Suzuki, Stille, or Sonogashira couplings. These reactions, typically catalyzed by palladium complexes, allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, vinyl, or alkynyl groups to the benzo[b]thiophene core. This approach provides a versatile strategy for the synthesis of a wide array of derivatives with potentially interesting electronic and photophysical properties.

Heterocyclic Annulation and Cyclization Reactions Utilizing the Compound

This compound can serve as a key starting material for the construction of more complex, fused heterocyclic systems. The presence of both the carbonyl group and the adjacent reactive positions on the thiophene ring allows for a variety of cyclization strategies.

For example, the acetyl group can be elaborated into a three-carbon chain, which can then undergo intramolecular cyclization onto the C2 position of the benzo[b]thiophene ring to form a new six-membered ring, leading to thieno[3,2-c]quinoline or related structures, depending on the nature of the introduced side chain and the cyclization conditions.

Another common strategy involves the condensation of the acetyl group with a suitable binucleophile. For instance, reaction with a 1,2-phenylenediamine could lead to the formation of a benzodiazepine (B76468) ring fused to the thiophene moiety. Similarly, condensation with hydrazine or substituted hydrazines can be a pathway to pyridazine (B1198779) derivatives. These cyclization reactions significantly increase the molecular complexity and provide access to novel heterocyclic scaffolds that may be of interest in medicinal chemistry and materials science.

Oxidative and Reductive Transformations of the Compound

The presence of both a ketone and a sulfur-containing heterocyclic ring system in this compound allows for a range of oxidative and reductive transformations. These reactions can target the acetyl group, the thiophene sulfur atom, or the aromatic system, depending on the reagents and conditions employed.

Oxidative Transformations

Oxidative reactions of this compound can be directed at either the acetyl side chain or the sulfur atom of the benzothiophene (B83047) ring.

One significant oxidative transformation is the Baeyer-Villiger oxidation , which converts ketones to esters. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgyoutube.com In the case of this compound, treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield 5-fluorobenzo[b]thiophen-3-yl acetate. The migratory aptitude in the Baeyer-Villiger reaction generally favors aryl groups over methyl groups. pw.live Therefore, the 5-fluorobenzo[b]thiophen-3-yl group is predicted to migrate, leading to the formation of the corresponding ester. The presence of the electron-withdrawing fluorine atom on the aromatic ring may influence the reaction rate. pw.live

Another potential oxidative pathway is the Willgerodt-Kindler reaction , which transforms aryl alkyl ketones into amides or thioamides. wikipedia.orgorganic-chemistry.orgmsu.eduresearchgate.netnih.gov When this compound is heated with sulfur and a secondary amine, such as morpholine, it is expected to undergo rearrangement and oxidation to afford the corresponding 2-(5-fluorobenzo[b]thiophen-3-yl)-1-morpholinoethanethione. Subsequent hydrolysis of this thioamide can yield 2-(5-fluorobenzo[b]thiophen-3-yl)acetic acid.

Furthermore, the sulfur atom in the benzo[b]thiophene ring is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide in acetic acid can lead to the formation of the corresponding sulfoxide and subsequently the sulfone , 1-(5-fluoro-1,1-dioxido-benzo[b]thiophen-3-yl)ethanone. The electron-withdrawing acetyl group at the 3-position may influence the electron density of the thiophene ring and, consequently, its susceptibility to oxidation.

Oxidative Transformation Reagents Expected Product
Baeyer-Villiger Oxidationm-CPBA5-Fluorobenzo[b]thiophen-3-yl acetate
Willgerodt-Kindler ReactionSulfur, Morpholine2-(5-Fluorobenzo[b]thiophen-3-yl)-1-morpholinoethanethione
Sulfur OxidationHydrogen Peroxide1-(5-Fluoro-1,1-dioxido-benzo[b]thiophen-3-yl)ethanone

Reductive Transformations

The carbonyl group of this compound is the primary site for reductive transformations.

A common method for the reduction of the ketone to a secondary alcohol is treatment with sodium borohydride (NaBH4) . rsc.orgswan.ac.ukresearchgate.net This reaction would yield 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanol. This transformation is typically highly selective for the carbonyl group, leaving the aromatic ring and the carbon-fluorine bond intact.

For the complete reduction of the carbonyl group to a methylene (B1212753) group (-CH2-), two classical methods are available: the Wolff-Kishner reduction and the Clemmensen reduction . The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. alfa-chemistry.comslideshare.netresearchgate.netmasterorganicchemistry.comlibretexts.org This would convert this compound to 3-ethyl-5-fluorobenzo[b]thiophene. Given the basic conditions, this method is suitable for substrates that are sensitive to acid.

Alternatively, the Clemmensen reduction , which employs zinc amalgam and concentrated hydrochloric acid, can also achieve the deoxygenation of the ketone to the corresponding alkane. However, the strongly acidic conditions of the Clemmensen reduction might not be compatible with all functionalities on the benzothiophene ring.

Catalytic hydrogenation offers another route for reduction. Depending on the catalyst and reaction conditions, either the ketone can be reduced to an alcohol, the acetyl group can be fully reduced to an ethyl group, or the thiophene ring can be hydrogenated to afford a 2,3-dihydrobenzo[b]thiophene (B1596441) derivative.

Reductive Transformation Reagents Expected Product
Ketone to AlcoholSodium Borohydride1-(5-Fluorobenzo[b]thiophen-3-yl)ethanol
Ketone to Methylene (Wolff-Kishner)Hydrazine, KOH3-Ethyl-5-fluorobenzo[b]thiophene
Ketone to Methylene (Clemmensen)Zinc Amalgam, HCl3-Ethyl-5-fluorobenzo[b]thiophene
Catalytic HydrogenationH2, Catalyst (e.g., Pd/C)1-(5-Fluorobenzo[b]thiophen-3-yl)ethanol or 3-Ethyl-5-fluorobenzo[b]thiophene or 1-(5-Fluoro-2,3-dihydrobenzo[b]thiophen-3-yl)ethanone

Theoretical and Computational Investigations on 1 5 Fluorobenzo B Thiophen 3 Yl Ethanone

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule. The process involves finding the minimum energy conformation on the potential energy surface. For 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the fluorine and acetyl substituents on the benzothiophene (B83047) core.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (Note: This table is for illustrative purposes only, as no published data is available.)

Parameter Bond/Angle Calculated Value
Bond Length C-F Data not available
Bond Length C=O Data not available
Bond Length C-S Data not available
Bond Angle C-C-F Data not available
Bond Angle C-C=O Data not available

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A small gap suggests higher reactivity. From the HOMO and LUMO energy values, various reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated. These parameters would help in predicting how this compound might interact with other reagents.

Table 2: Hypothetical FMO and Reactivity Descriptors for this compound (Note: This table is for illustrative purposes only, as no published data is available.)

Parameter Abbreviation Calculated Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO Data not available
Lowest Unoccupied Molecular Orbital Energy ELUMO Data not available
HOMO-LUMO Energy Gap ΔE Data not available
Electronegativity χ Data not available
Chemical Hardness η Data not available

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational methods can map out the entire energy profile of a chemical reaction, including the identification of transition states—the highest energy points along the reaction coordinate. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the aromatic rings, transition state analysis would reveal the activation energies. This information is vital for understanding reaction kinetics and predicting the most favorable reaction pathways. Without specific reaction studies, no such data can be presented.

Conformational Analysis and Molecular Dynamics Simulations

The acetyl group in this compound can rotate, leading to different conformers. A conformational analysis would identify the most stable rotational isomers and the energy barriers between them. Molecular Dynamics (MD) simulations could further investigate the compound's dynamic behavior over time, providing insights into its flexibility and interactions with a solvent or a biological receptor. Such studies would be particularly relevant for drug design applications, but no MD simulation results for this compound have been reported.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties. Methods like GIAO (Gauge-Including Atomic Orbital) are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F). Similarly, theoretical vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) and Raman spectra. The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) would correspond to UV-Visible spectroscopy. A comparison between theoretical and experimental spectra is the gold standard for validating the computational model's accuracy. Unfortunately, no studies have published a comparison of theoretical and experimental spectroscopic data for this compound.

Table 3: Hypothetical Comparison of Theoretical and Experimental Spectroscopic Data (Note: This table is for illustrative purposes only, as no published data is available.)

Spectroscopic Data Calculated Value Experimental Value
¹H NMR (δ, ppm) Data not available Data not available
¹³C NMR (δ, ppm) Data not available Data not available
IR Peak (cm⁻¹) - C=O stretch Data not available Data not available

Application As a Precursor and Building Block in Advanced Organic Synthesis Research

Synthesis of Complex Small Molecules and Novel Organic Scaffolds

The primary application of 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone is as a starting point for synthesizing more elaborate small molecules. The acetyl group is readily transformed through a variety of classic and modern organic reactions to extend the carbon framework and introduce new functional groups.

One of the most common transformations is the Claisen-Schmidt condensation, where the ketone reacts with various aromatic or heteroaromatic aldehydes to form chalcone-like structures. These benzo[b]thiophene-chalcone hybrids are themselves important scaffolds for further chemical exploration. mdpi.com The resulting α,β-unsaturated ketone system within the chalcone (B49325) product is a Michael acceptor, allowing for the addition of nucleophiles to create even greater molecular complexity.

Furthermore, the acetyl group's α-protons are acidic, enabling enolate formation and subsequent reactions such as aldol (B89426) condensations, alkylations, and acylations. These reactions are fundamental to building complex carbon skeletons. For instance, reaction with other ketones or aldehydes can lead to β-hydroxy ketones, which can be further elaborated. The versatility of the acetyl group allows chemists to append diverse side chains and ring systems to the benzo[b]thiophene core, leading to novel molecular scaffolds that are then studied for their unique chemical and physical properties.

Reaction Type Reagent Class Resulting Structure/Scaffold Significance
Claisen-Schmidt CondensationAromatic/Heteroaromatic AldehydesBenzo[b]thiophene-Chalcone HybridsCreates α,β-unsaturated ketones, key intermediates for further synthesis (e.g., Michael additions, cyclizations). mdpi.com
Aldol CondensationKetones or Aldehydesβ-Hydroxy Ketone DerivativesForms new carbon-carbon bonds and introduces hydroxyl functionality for further transformation.
Wittig ReactionPhosphonium YlidesSubstituted AlkenesConverts the carbonyl group into a C=C double bond, allowing for the introduction of various vinyl groups. mdpi.com
HalogenationHalogenating Agents (e.g., NBS)α-Halo Ketone DerivativesIntroduces a reactive halide next to the carbonyl, which is a precursor for nucleophilic substitution and heterocycle synthesis.

Development of Functionalized Heterocyclic Systems

A key area of research involves using this compound to construct new, often more complex, heterocyclic systems. The acetyl group is a perfect anchor for building a new ring fused to or appended to the benzo[b]thiophene nucleus. This strategy is widely used to access novel chemical space.

For example, condensation of the ketone with hydrazine (B178648) or substituted hydrazines is a standard method for synthesizing pyrazole (B372694) rings. This reaction yields 3-(pyrazol-5-yl)-5-fluorobenzo[b]thiophenes, combining two important heterocyclic motifs into a single molecule. Similarly, reaction with hydroxylamine (B1172632) can produce isoxazoles, while reaction with amidines can lead to pyrimidines.

Another powerful approach involves first converting the acetyl group into a more reactive intermediate. For example, α-halogenation followed by reaction with a thioamide (the Hantzsch synthesis) can be used to construct a thiazole (B1198619) ring. These strategies are instrumental in generating molecules with diverse electronic and steric properties for screening in various research applications. The synthesis of quinazolinone derivatives from related benzo[b]thiophene precursors highlights the potential for building complex, fused heterocyclic systems.

Reagent Resulting Heterocyclic System Synthetic Strategy
Hydrazine / Substituted HydrazinesPyrazolePaal-Knorr synthesis type reaction.
HydroxylamineIsoxazoleCondensation followed by cyclization.
Guanidine / AmidinesPyrimidineCondensation reaction to form the six-membered ring.
α-Halo Ketone + ThioamideThiazoleHantzsch thiazole synthesis.

Role in Combinatorial Chemistry Libraries for Research Purposes

In modern chemical research, particularly in the early stages of drug discovery and materials science, generating large numbers of related compounds for high-throughput screening is crucial. This practice, known as combinatorial chemistry, relies on having a central scaffold that can be easily and reliably functionalized with a variety of building blocks.

This compound is an ideal candidate for such a scaffold. The reliable reactivity of the acetyl group allows for its derivatization in a parallel synthesis format. A library of diverse aldehydes can be reacted via Claisen-Schmidt condensation to produce a library of benzo[b]thiophene-chalcones. Similarly, a library of amines could be used in reductive amination reactions to generate a library of substituted amines.

The benzo[b]thiophene core provides a consistent structural foundation, while the modifications at the 3-position introduce diversity. The fluorine atom at the 5-position serves as a "spectator" tag for analysis (e.g., by ¹⁹F NMR) or as an additional point for diversification in more advanced libraries, potentially through nucleophilic aromatic substitution under specific conditions. This systematic approach allows researchers to efficiently explore the structure-activity relationships (SAR) of benzo[b]thiophene derivatives in various assays. mdpi.comnih.gov

Utilization in Ligand Design and Catalyst Development Studies

The field of organometallic chemistry and catalysis often requires ligands with specific electronic and steric properties to control the reactivity and selectivity of a metal center. Heterocyclic compounds are a rich source of potential ligands due to the presence of heteroatoms with lone pairs of electrons.

This compound and its derivatives are explored in this context. The thiophene (B33073) sulfur atom is a soft donor that can coordinate to various transition metals. The acetyl group's oxygen atom can also act as a donor site. By modifying the acetyl group, it is possible to design multidentate ligands. For example, conversion of the ketone to an imine using a chiral amine (forming a Schiff base) creates a bidentate N,S-ligand. Further elaboration could introduce phosphine (B1218219) or other donor groups to create pincer-type ligands.

The fluorinated benzo[b]thiophene backbone provides a rigid and sterically defined framework, which is crucial for creating a well-defined coordination sphere around a metal catalyst. The fluorine atom's electron-withdrawing nature can also fine-tune the electron density on the sulfur donor atom, thereby influencing the catalytic activity of the resulting metal complex. While still a developing area, the use of such tailored heterocyclic ketones as ligand precursors is a promising strategy in the rational design of new catalysts for synthetic transformations.

Exploration of Molecular Interactions in Biochemical Research Strictly in Vitro and Mechanistic Focus

Investigation of Enzyme Binding Mechanisms in vitro with 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone and its Derivatives

While direct enzymatic studies on this compound are not extensively documented in publicly available research, the broader class of benzo[b]thiophene derivatives has been shown to interact with various enzymes, suggesting the potential for this specific scaffold to act as a modulator of enzyme activity.

Research into benzo[b]thiophene-chalcone hybrids has revealed their potential as cholinesterase inhibitors. mdpi.com In these studies, compounds were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain benzothiophene-chalcone hybrids demonstrated significant inhibitory potential against both enzymes, with specific derivatives showing preferential inhibition of either AChE or BChE. mdpi.com The mechanism of interaction, elucidated through molecular docking studies, often involves the insertion of the benzothiophene (B83047) scaffold into the active site of the enzyme, with various substituents forming hydrogen bonds and hydrophobic interactions with key amino acid residues.

Another area of investigation involves the inhibition of protein kinases. A series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives were designed and evaluated as inhibitors of DYRK1A, a kinase implicated in several diseases. rsc.orgnih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the benzo[b]thiophene ring, including methoxy (B1213986) and hydroxyl groups, significantly influenced the inhibitory potency against DYRK1A. rsc.orgnih.gov The most active compounds in this series were found to be ATP-competitive inhibitors, indicating that they bind to the ATP-binding pocket of the kinase. rsc.org

Furthermore, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as inhibitors of the RhoA/ROCK pathway, which is crucial in cell migration and proliferation. nih.govnih.govresearchgate.net Specific compounds from this class were shown to significantly inhibit the proliferation and invasion of cancer cells in vitro by suppressing the phosphorylation of myosin light chain, a downstream effector of the RhoA/ROCK pathway. nih.govnih.gov

These examples highlight the versatility of the benzo[b]thiophene scaffold in interacting with a range of enzymes. The 5-fluoro and 3-ethanone substitutions on the core ring of this compound would be expected to modulate such interactions through altered electronic and steric properties, making it a candidate for investigation as an inhibitor of various enzymatic systems.

Table 1: In vitro Enzyme Inhibition by Benzo[b]thiophene Derivatives

Compound Class Target Enzyme(s) Key Findings Reference(s)
Benzo[b]thiophene-chalcone hybrids Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) Compound 5f was the best AChE inhibitor (IC₅₀ = 62.10 μM) and compound 5h was the best BChE inhibitor (IC₅₀ = 24.35 μM). mdpi.com
6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives DYRK1A, CLK1, CLK4, haspin 5-hydroxy and 5-methoxy derivatives showed good inhibitory effect on DYRK1A (IC₅₀ = 35–116 nM and 52 nM, respectively). Compound 4k also potently inhibited CLK1/CLK4 and haspin. rsc.orgnih.gov

Receptor Ligand Interaction Studies in vitro Involving this compound Scaffolds

For example, novel fluorinated xanthine (B1682287) derivatives have been synthesized and shown to exhibit high binding affinity towards the adenosine (B11128) A2B receptor. mdpi.comresearchgate.net In these studies, the introduction of fluorine was intended to facilitate future radiolabeling for positron emission tomography (PET) imaging and to potentially enhance blood-brain barrier penetration. mdpi.comresearchgate.net Competition binding assays with radiolabeled ligands are a standard in vitro method to determine the affinity (Ki values) of new compounds for their target receptors. mdpi.com

The benzo[b]thiophene core, being a bioisostere of indole, suggests that its derivatives could interact with receptors that recognize indole-containing ligands, such as certain serotonin (B10506) or melatonin (B1676174) receptors. The electronic modifications introduced by the 5-fluoro substituent and the 3-ethanone group would be critical in determining the binding affinity and selectivity for any given receptor. The fluorine atom, with its high electronegativity, can engage in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, potentially increasing binding affinity.

Future in vitro research on this compound and its analogues would likely involve screening against a panel of G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors to identify potential biological targets. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) would be instrumental in characterizing the thermodynamics and kinetics of these interactions.

Table 2: Receptor Binding Affinity of Fluorinated Heterocyclic Derivatives

Compound Class Target Receptor Key Findings Reference(s)

Modulatory Effects on Biochemical Pathways in vitro Mediated by this compound Analogues

The interaction of a small molecule with an enzyme or receptor can trigger a cascade of events within a cell, leading to the modulation of entire biochemical pathways. In vitro cell-based assays are crucial for elucidating these effects.

As previously mentioned, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been shown to modulate the RhoA/ROCK signaling pathway in vitro. nih.govnih.gov This pathway is a key regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, motility, and contraction. Inhibition of this pathway by benzo[b]thiophene derivatives was demonstrated through the reduced phosphorylation of downstream targets and subsequent changes in cell morphology and behavior, such as the inhibition of stress fiber formation. nih.govnih.gov

Another relevant signaling pathway that has been targeted by related scaffolds is the nuclear factor-κB (NF-κB) pathway. The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. A novel class of IKKβ inhibitors based on a benzothieno[3,2-b]furan scaffold was designed and synthesized, showing potent inhibition of the NF-κB signaling pathway in cellular assays. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could also be designed to modulate this or other critical signaling cascades.

To investigate the effects of this compound on biochemical pathways, researchers would typically employ a variety of in vitro techniques. These include Western blotting to measure changes in protein expression and phosphorylation states, reporter gene assays to assess the activity of specific transcription factors, and high-content screening to analyze multiple cellular parameters simultaneously.

Table 3: In vitro Modulation of Biochemical Pathways by Benzo[b]thiophene and Related Scaffolds

Compound Class Targeted Pathway In vitro Model Key Findings Reference(s)
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives RhoA/ROCK signaling pathway MDA-MB-231 breast cancer cells Inhibition of myosin light chain phosphorylation and stress fiber formation, leading to reduced cell migration and invasion. nih.govnih.gov

Development of this compound-Based Chemical Probes for Biological Systems Research

Chemical probes are essential tools for studying biological systems. They are typically small molecules that can selectively interact with a specific biological target, allowing for its visualization or functional manipulation. The development of fluorescent probes, in particular, has revolutionized cell biology by enabling the real-time imaging of biomolecules and cellular processes. nih.govmdpi.com

The benzo[b]thiophene scaffold, with its rigid and planar structure, can serve as a core for the development of fluorescent probes. The inherent fluorescence of some aromatic systems can be modulated by the introduction of specific functional groups that respond to changes in their microenvironment, such as pH, ion concentration, or enzymatic activity. nih.gov

While there is no specific literature describing this compound as a chemical probe, its structure presents possibilities for such applications. The ethanone (B97240) group at the 3-position could be chemically modified to attach a fluorophore or a reactive group for covalent labeling of a target protein. The 5-fluoro substituent could be exploited for ¹⁹F NMR-based studies of protein-ligand interactions, providing a sensitive handle for detecting binding events.

The general strategy for developing a chemical probe based on this scaffold would involve identifying a biological target of interest and then optimizing the structure to enhance its affinity and selectivity. This is often an iterative process involving chemical synthesis, in vitro screening, and characterization of the probe's photophysical properties (for fluorescent probes) or reactivity (for activity-based probes). rsc.orgnih.gov The ultimate goal is to create a tool that can be used to study the biological role of the target in a complex cellular environment with high specificity and minimal perturbation. nih.gov

Future Research Directions and Emerging Methodologies for 1 5 Fluorobenzo B Thiophen 3 Yl Ethanone

Advancements in Asymmetric Synthesis and Stereocontrol

The creation of chiral molecules is a cornerstone of modern pharmaceutical and materials research, as the stereochemistry of a compound often dictates its biological activity or material properties. While 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone itself is achiral, its derivatization, particularly at the acetyl group, can readily generate stereocenters. Future research will likely focus on developing sophisticated asymmetric methods to control the three-dimensional arrangement of these derivatives.

Emerging strategies in this domain include:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free approach to asymmetric synthesis. Chiral catalysts, such as prolinol silyl (B83357) ethers, have been successfully used for Michael additions to create complex structures with high enantioselectivity. This approach could be adapted for reactions involving the enolate of this compound.

Transition-Metal Catalysis: Palladium-catalyzed reactions, for instance, have been employed for the asymmetric synthesis of 3,3-disubstituted isoindolinones through tandem Heck/Suzuki coupling reactions. rsc.org Similar strategies could be envisioned for the functionalization of the benzothiophene (B83047) core or its side chains, creating quaternary stereocenters with high enantioselectivity. rsc.org

Continuous Flow Synthesis: The integration of asymmetric catalysis into continuous flow reactor systems is a significant advancement. nih.gov This technology allows for safer, more scalable, and highly controlled synthesis of chiral active pharmaceutical ingredients (APIs). nih.gov Applying flow chemistry to the asymmetric reduction or alkylation of this compound could enable efficient production of chiral alcohol or elaborated ketone derivatives.

These advanced synthetic methods will be crucial for building libraries of stereochemically pure derivatives, enabling a more precise investigation of their structure-activity relationships in various applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. acs.orgmdpi.com For this compound, these computational tools can guide the design of new derivatives with optimized properties.

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their associated biological activities or material properties. mdpi.com These models can then predict the characteristics of novel, virtual derivatives of this compound, such as binding affinity to a protein target, solubility, or toxicity, thereby prioritizing the most promising candidates for synthesis. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific criteria. nih.gov By providing the 5-fluorobenzo[b]thiophene (B1279753) scaffold as a starting point, these algorithms can generate novel side chains or modifications predicted to have superior performance for a given application, such as inhibiting a particular enzyme. nih.gov

Retrosynthesis Planning: AI-powered tools can analyze a target molecule and propose viable synthetic routes, potentially identifying more efficient or cost-effective pathways than those devised by human chemists. acs.org This can significantly streamline the process of synthesizing complex derivatives designed by predictive models. acs.org

The integration of AI and ML will enable researchers to navigate the vast chemical space of possible derivatives more intelligently, reducing the time and cost associated with discovering new functional molecules based on the this compound core.

Table 1: Applications of AI/ML in Derivative Design

AI/ML Application Description Potential Impact on this compound Research
Predictive Modeling Algorithms trained on known data to forecast properties of new compounds. mdpi.com Prioritize synthesis of derivatives with high predicted biological activity or desired material properties.
Generative Models AI that creates new chemical structures optimized for specific targets or functions. nih.gov Design novel, highly potent, and selective compounds based on the core scaffold.
Retrosynthesis AI-driven software that proposes efficient synthetic pathways to a target molecule. acs.org Accelerate the synthesis of promising new derivatives identified through computational design.

Exploration of Novel Catalytic Systems for Derivatization

Catalysis is fundamental to chemical synthesis, and the discovery of novel catalytic systems continually expands the toolkit for molecular derivatization. For this compound, new catalysts can unlock previously inaccessible chemical transformations, allowing for the creation of a diverse range of analogues.

Future avenues of exploration include:

Photoredox Catalysis: This approach uses light to drive chemical reactions, often under mild conditions. It could be employed for various transformations, such as C-H functionalization of the benzothiophene ring or radical-based modifications of the acetyl side chain, enabling the introduction of complex functional groups.

Metal-Free Radical Hydroformylation: Recent advances have demonstrated thiophenol-catalyzed, metal-free methods for the hydroformylation of sterically hindered alkenes. acs.org Such strategies could potentially be adapted to functionalize derivatives of the target compound, offering a distinct reaction mechanism from traditional metal-catalyzed approaches. acs.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and efficiency under environmentally benign conditions. Engineered enzymes could be developed to perform specific transformations on the this compound scaffold, such as stereoselective reduction of the ketone or regioselective hydroxylation of the aromatic core.

The development of bespoke catalytic systems will be instrumental in expanding the chemical diversity of accessible derivatives, providing a richer pool of compounds for screening in biological and materials science applications.

Development of Advanced Materials Science Applications Beyond Traditional Chemical Research

While benzothiophene derivatives are often explored for their biological activity, their electronic and photophysical properties make them attractive candidates for applications in materials science. The presence of a fluorine atom and a conjugated π-system in this compound suggests significant potential in this area.

Emerging research directions could focus on:

Organic Electronics: Fluorination is a known strategy to tune the electronic properties and molecular packing of organic semiconductors. frontiersin.org Research has shown that incorporating fluorine into polythiophene-based materials can enhance intermolecular interactions and improve performance in organic solar cells. frontiersin.org Derivatives of this compound could be investigated as building blocks for new organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices.

Sensors: The benzothiophene core can be functionalized to interact with specific analytes. The electronic properties of the system could be modulated upon binding, leading to a detectable signal (e.g., a change in fluorescence or conductivity). This could form the basis for novel chemical sensors for environmental or industrial monitoring.

Smart Materials: Incorporation of the fluorobenzothiophene moiety into polymer backbones could lead to materials with tunable properties. For example, polymers that respond to stimuli such as light, heat, or pH could be developed for applications in areas like drug delivery or self-healing materials.

Exploring these non-traditional applications will require interdisciplinary collaboration between synthetic chemists, materials scientists, and physicists to fully realize the potential of this chemical scaffold.

Deeper Mechanistic Understanding of Molecular Interactions at Atomic Resolution

A fundamental understanding of how a molecule interacts with its environment is key to rational design. For this compound and its derivatives, advanced analytical and computational techniques can provide unprecedented insight into these interactions at the atomic level.

Methodologies that will drive future understanding include:

Cryogenic Electron Microscopy (Cryo-EM): For derivatives that bind to large biological macromolecules like proteins, Cryo-EM can provide high-resolution structures of the complex, revealing the precise binding mode and the specific atomic contacts that contribute to affinity and selectivity.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine atom serves as a highly sensitive probe for NMR studies. nih.gov ¹⁹F NMR can be used to study the local environment of the molecule, reporting on binding events, conformational changes, and interactions with biological targets without interference from other signals in the biological matrix. nih.gov

Molecular Dynamics (MD) Simulations: These powerful computational simulations can model the dynamic behavior of the molecule and its interactions with a target receptor or solvent over time. fu-berlin.de MD studies can reveal the role of the fluorine atom in modulating binding affinity, for example, by forming specific non-covalent interactions (e.g., halogen bonds) or by influencing the conformation of the molecule or its binding partner. fu-berlin.de

By combining these advanced techniques, researchers can build a detailed, dynamic picture of the molecular interactions governing the function of this compound derivatives, enabling more precise and effective molecular design in the future.

Q & A

Q. What are the recommended spectroscopic methods for characterizing 1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone, and how are these data interpreted?

To confirm the structure of this compound, a combination of spectroscopic techniques is essential:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR : Peaks for aromatic protons in the benzo[b]thiophene ring (δ ~7.0–8.0 ppm) and the acetyl group (singlet at δ ~2.5–2.7 ppm for the methyl group) are observed. The fluorine substituent causes deshielding in adjacent protons, splitting patterns due to coupling (e.g., 5-fluorine may split aromatic proton signals) .
    • ¹³C NMR : The ketone carbonyl appears at δ ~195–205 ppm. Fluorine-induced shifts for aromatic carbons are detectable (~10–15 ppm downfield for carbons adjacent to fluorine) .
  • Infrared Spectroscopy (IR): A strong absorption band at ~1680–1700 cm⁻¹ confirms the ketone (C=O stretch) .
  • High-Resolution Mass Spectrometry (HRMS): The molecular ion peak at m/z 194.2254 (calculated for C₁₀H₇FOS) validates the molecular formula .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves Claisen-Schmidt condensation :

React 5-fluorobenzo[b]thiophene-3-carbaldehyde with acetyl chloride or acetic anhydride in the presence of a base (e.g., KOH) in methanol .

Stir the mixture for 24 hours under reflux conditions (~60–80°C).

Purify the crude product via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the ketone .
Yield Optimization : Slow addition of the base and controlled temperature prevent side reactions like over-acylation.

Advanced Research Questions

Q. How can discrepancies in crystallographic data for fluorinated aromatic ketones like this compound be resolved?

Fluorine's strong electron-withdrawing effects and potential for disorder in crystal lattices complicate structural refinement. To address this:

  • Use SHELXL for refinement: Its robust algorithms handle anisotropic displacement parameters and partial occupancy adjustments for fluorine atoms .
  • Validate the model with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O or F···π contacts) that stabilize the crystal packing .
  • Cross-reference with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare experimental and theoretical bond lengths/angles .

Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound?

  • Electronic Effects : Fluorine's electronegativity decreases electron density on the benzo[b]thiophene ring, activating the ketone toward nucleophilic attack at the carbonyl carbon.
  • Reactivity in Cross-Coupling Reactions : The fluorine atom facilitates Suzuki-Miyaura coupling at the 5-position by stabilizing transition states through inductive effects .
  • Photophysical Properties : Fluorination red-shifts UV-Vis absorption maxima due to enhanced conjugation and reduced HOMO-LUMO gaps.

Q. What strategies are effective in mitigating byproduct formation during the synthesis of fluorinated benzo[b]thiophene derivatives?

  • Regioselective Fluorination : Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to install fluorine at the 5-position before ketone formation .
  • Protection-Deprotection : Temporarily protect the ketone as a ketal during halogenation steps to prevent unwanted electrophilic substitution .
  • Chromatographic Separation : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to resolve isomers or fluorinated byproducts .

Methodological Considerations

Q. How should researchers optimize reaction conditions for scale-up synthesis of this compound?

  • Solvent Selection : Replace methanol with DMF or THF for higher boiling points, enabling faster reaction rates at elevated temperatures (~100°C) without solvent evaporation .
  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to accelerate condensation while minimizing base-induced side reactions .
  • In Situ Monitoring : Use FT-IR or GC-MS to track ketone formation and terminate reactions at >90% conversion to avoid decomposition.

Q. What analytical techniques are critical for assessing the purity of fluorinated aromatic ketones in complex matrices?

  • LC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) with a triple quadrupole mass spectrometer in MRM mode .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm fluorine content and oxidation states (binding energy ~684–688 eV for C–F bonds) .
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic forms or solvates that may affect bioavailability in downstream applications .

Data Contradiction Analysis

Q. How should conflicting NMR data for fluorinated aromatic ketones be reconciled?

  • Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) cause significant shifts. Always report solvent and reference standards (e.g., TMS) .
  • Dynamic Effects : Fluorine-mediated coupling (e.g., ⁴JHF) may split signals unexpectedly. Perform 2D NMR (COSY, NOESY) to resolve splitting patterns .
  • Crystallographic Validation : Cross-check NMR assignments with X-ray-derived torsion angles and spatial arrangements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.